molecular formula C11H15N3 B3166973 N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine CAS No. 915919-96-9

N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine

Cat. No.: B3166973
CAS No.: 915919-96-9
M. Wt: 189.26 g/mol
InChI Key: LFARBAVQYFZEMY-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine is a benzimidazole-derived amine characterized by a methyl-substituted benzimidazole core linked to an ethylamine group with N-methylation. This structure combines the aromaticity and hydrogen-bonding capacity of benzimidazole with the basicity and flexibility of an aliphatic amine. Such compounds are of interest in medicinal chemistry due to benzimidazole’s prevalence in drugs targeting enzymes, receptors, and ion channels.

Properties

IUPAC Name

N-methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-8-4-3-5-9-11(8)14-10(13-9)6-7-12-2/h3-5,12H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFARBAVQYFZEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)CCNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

2.1.1. Thiazolidinone Core (CP-060S) The cardioprotective agent CP-060S () replaces the benzimidazole with a thiazolidinone ring. While both compounds feature an N-methyl-N-ethylamine side chain, CP-060S exhibits Ca²⁺ antagonism and antioxidant activity, likely due to its 3,5-di-tert-butyl-4-hydroxyphenyl group. The benzimidazole in the target compound may favor interactions with protonated residues (e.g., in kinase binding sites) compared to the thiazolidinone’s electrophilic carbonyl.

2.1.2. Triazole Core (N-Methyl-N-[2-(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)ethyl]amine) Triazole derivatives () retain the N-methyl-N-ethylamine motif but substitute benzimidazole with a 1,2,3-triazole. These compounds are explored for anti-Alzheimer and anti-trypanosomatid activity, suggesting divergent target profiles compared to benzimidazole-based amines.

Substituent Variations

2.2.1. Thiazole-Linked Benzimidazole (N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine) describes benzimidazole-thiazole hybrids. Replacing the ethylamine with a thiazole-linked methylene group introduces sulfur-based electronics and planar geometry. These compounds show antibacterial and anti-HepG2 activity, highlighting how substituent polarity and aromaticity influence bioactivity.

2.2.2. Phenolic Amine (N-Methyltyramine) N-Methyltyramine () shares the N-methyl-N-ethylamine chain but attaches it to a 4-hydroxyphenyl group instead of benzimidazole. The phenolic –OH increases hydrophilicity and hydrogen-bond donor capacity, contrasting with the benzimidazole’s π-deficient aromatic system. This structural difference may direct N-Methyltyramine toward adrenergic receptors, whereas the benzimidazole derivative could target nucleic acid-binding proteins.

Table 1: Key Comparisons of Structural Analogs
Compound Name Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound Benzimidazole 4-Methyl, N-methyl-N-ethylamine Not reported (Potential kinase inhibition) Likely alkylation of benzimidazole-ethylamine
CP-060S () Thiazolidinone 3,5-di-tert-butyl-4-hydroxyphenyl Ca²⁺ antagonism, antioxidant Multi-step resolution/racemization
N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine () Benzimidazole-Thiazole Methylene-thiazole Antibacterial, anti-HepG2 Reflux with KI/KOH
N-Methyl-N-[2-(5-butyl-1-phenyl-triazol-4-yl)ethyl]amine () Triazole 5-Butyl, 1-phenyl Anti-trypanosomatid H₃PO₄-mediated deprotection
N-Methyltyramine () Phenol 4-Hydroxyphenyl Adrenergic activity Reduction of tyrosine derivatives

Biological Activity

N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)-ethyl]amine is a compound that falls within the category of benzimidazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₁H₁₅N₃
  • CAS Number : 915919-96-9
  • Molecular Weight : 189.26 g/mol
  • Structure : The compound features a benzimidazole ring substituted with a methyl group and an ethylamine moiety.

Pharmacological Significance

Benzimidazole derivatives, including this compound, have been studied for various pharmacological activities:

  • Antimicrobial Activity :
    • Research has shown that certain benzimidazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
    • A study highlighted that derivatives showed minimum inhibitory concentration (MIC) values ranging from 12.5 to 250 μg/ml against various pathogens, indicating potential therapeutic applications in treating infections .
  • Anticancer Activity :
    • Benzimidazole derivatives have been investigated for their anticancer properties. Complexes derived from these compounds have shown the ability to induce apoptosis in cancer cells through mechanisms involving DNA damage and the generation of reactive oxygen species (ROS) .
    • Specifically, studies indicated that some derivatives could inhibit the growth of cancer cell lines such as HeLa and SK-Hep1, with IC50 values suggesting potent activity against these malignancies .
  • Mechanisms of Action :
    • The biological activity of this compound may involve several mechanisms:
      • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes .
      • Enzyme Inhibition : Some benzimidazole derivatives act as inhibitors of key enzymes involved in cellular signaling pathways, such as phosphatidylinositol 3-kinase (PI3K), which plays a role in cancer progression .

Case Studies and Research Findings

A selection of studies illustrates the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityFindings
Chandrasekhar et al. (2018) AntimicrobialShowed efficacy against various bacterial strains with MIC values indicating significant antibacterial activity.
Luo et al. (2015) AnticancerSynthesized benzimidazole-based compounds that displayed high potency against cancer cell lines with IC50 values as low as 26.09 μM.
Vasantha et al. (2015) AntifungalReported notable antifungal activity against A. niger with MIC values indicating strong inhibition at low concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine
Reactant of Route 2
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N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine

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